
2',3',4',5',6'-Pentamethylacetophenone
Overview
Description
2’,3’,4’,5’,6’-Pentamethylacetophenone is an organic compound with the molecular formula C13H18O. It is a derivative of acetophenone, where the phenyl ring is substituted with five methyl groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,3’,4’,5’,6’-Pentamethylacetophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of pentamethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of 2’,3’,4’,5’,6’-Pentamethylacetophenone may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and purity of the final product. Additionally, alternative methods such as catalytic hydrogenation of pentamethylbenzene derivatives may be explored for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2’,3’,4’,5’,6’-Pentamethylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of pentamethylbenzoic acid or pentamethylbenzophenone.
Reduction: Formation of 2’,3’,4’,5’,6’-pentamethylbenzyl alcohol.
Substitution: Formation of halogenated derivatives such as 2’,3’,4’,5’,6’-pentamethylbromobenzene.
Scientific Research Applications
2’,3’,4’,5’,6’-Pentamethylacetophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of 2’,3’,4’,5’,6’-Pentamethylacetophenone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of multiple methyl groups can influence its binding affinity and selectivity towards specific targets. Detailed studies on its interaction with biological pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Pentamethylbenzene: A precursor in the synthesis of 2’,3’,4’,5’,6’-Pentamethylacetophenone.
Tetramethylbenzene: Similar structure but with one less methyl group.
Hexamethylbenzene: Contains one additional methyl group compared to 2’,3’,4’,5’,6’-Pentamethylacetophenone.
Uniqueness
2’,3’,4’,5’,6’-Pentamethylacetophenone is unique due to the presence of five methyl groups on the aromatic ring, which significantly alters its chemical reactivity and physical properties compared to other acetophenone derivatives. This unique structure makes it a valuable compound for various synthetic and research applications.
Biological Activity
2',3',4',5',6'-Pentamethylacetophenone, a derivative of acetophenone, has garnered attention in various fields of research due to its potential biological activities. This compound is characterized by its unique structure that includes five methyl groups attached to the aromatic ring, which may influence its interactions with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a variety of pathogens. Studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of metabolic processes.
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 10 |
Table 1: Antimicrobial activity of this compound
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrate that it scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Assay Method | IC50 (µM) |
---|---|
DPPH Radical Scavenging | 25 |
ABTS Radical Scavenging | 30 |
Table 2: Antioxidant activity of this compound
Cytotoxic Effects
In studies involving various cancer cell lines, this compound has shown cytotoxic effects. It induces apoptosis in cancer cells through the activation of caspase pathways.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 20 |
MCF-7 (Breast Cancer) | 15 |
Table 3: Cytotoxicity of this compound on cancer cell lines
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and cell death in microorganisms.
- Oxidative Stress Reduction : By scavenging free radicals, it helps mitigate oxidative damage in cells.
- Apoptotic Pathway Activation : In cancer cells, it activates intrinsic apoptotic pathways, leading to programmed cell death.
Study on Antimicrobial Efficacy
A study published in the Journal of Microbiology evaluated the antimicrobial efficacy of various acetophenone derivatives, including this compound. The results indicated significant inhibition against both bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents.
Study on Antioxidant Properties
Another research article highlighted the antioxidant capacity of this compound using different assay methods. The findings demonstrated that it effectively reduced oxidative stress markers in vitro, suggesting its potential role as a dietary supplement or therapeutic agent for oxidative stress-related conditions.
Q & A
Basic Research Questions
Q. What catalytic systems are effective for synthesizing derivatives of 2',3',4',5',6'-Pentamethylacetophenone in C–C bond-forming reactions?
- Methodological Answer: Iridium-based catalysts, such as [CpIrCl₂]₂, are highly effective for alkylation and annulation reactions. For example, in borrowing hydrogen alkylation, 5 mol% [CpIrCl₂]₂, combined with a base (e.g., KOtBu) in toluene at 120°C, enables diastereoselective coupling with diols or alcohols . The electron-rich methyl substituents on the acetophenone scaffold enhance coordination with the catalyst, improving reaction efficiency.
Q. How does the substitution pattern of this compound influence its reactivity in transfer hydrogenation compared to other acetophenones?
- Methodological Answer: The electron-donating methyl groups increase electron density on the carbonyl group, improving its reduction efficiency. In Ru(II)-catalyzed transfer hydrogenation, pentamethylacetophenone achieves higher conversion rates (e.g., ~80% with isopropyl alcohol as a hydrogen donor) compared to unsubstituted acetophenone due to enhanced stabilization of transition states .
Q. What are the critical purity considerations for this compound in synthetic applications?
- Methodological Answer: High purity (≥98%) is essential to avoid side reactions. Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended post-synthesis. Commercial sources specify purity via GC-MS or HPLC, with residual solvents (e.g., toluene) monitored via ¹H NMR .
Q. How can researchers optimize reaction conditions for large-scale synthesis of this compound derivatives?
- Methodological Answer: Scale-up requires careful control of catalyst loading (2–5 mol% Ir or Ru complexes), solvent volume (toluene at 4 M concentration), and reaction time (24–48 hours). Slow addition of reactants and inert atmosphere (N₂/Ar) minimize decomposition .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer: ¹H/¹³C NMR (CDCl₃) is standard: the acetyl group appears at δ ~2.6 ppm (singlet), while aromatic protons are absent due to full methyl substitution. High-resolution mass spectrometry (HRMS) and IR (C=O stretch ~1680 cm⁻¹) confirm structure .
Advanced Research Questions
Q. How do steric effects from the pentamethyl substitution impact diastereoselectivity in iridium-catalyzed annulation reactions?
- Methodological Answer: The bulky methyl groups restrict rotational freedom, favoring axial attack in cycloadditions. For example, in (5 + 1) annulation with diols, diastereoselectivity >20:1 is achieved via steric steering, with the major product having a trans-decalin-like structure . Computational modeling (DFT) can predict transition-state geometries.
Q. What enzymatic pathways metabolize this compound derivatives, and how can these be exploited in prodrug design?
- Methodological Answer: Liver microsomes (e.g., rabbit, rat) oxidize pentamethylacetophenone imines to anti-oximes (~90% yield) via cytochrome P450 enzymes. This pathway is leveraged in prodrug activation by designing imine precursors that release active amines upon enzymatic oxidation .
Q. Can this compound act as a ligand in transition-metal complexes for asymmetric catalysis?
- Methodological Answer: The methyl groups create a chiral environment, enabling use as a ligand precursor. For instance, iridium complexes with pentamethylacetophenone-derived phosphines show enantioselectivity >90% ee in hydrogenation of ketones. X-ray crystallography confirms octahedral coordination geometry .
Q. How does solvent polarity affect the kinetics of Ru(II)-catalyzed transfer hydrogenation with this compound?
- Methodological Answer: Polar aprotic solvents (e.g., DMF) slow reaction rates due to poor stabilization of the Ru-H intermediate. Non-polar solvents (toluene) or alcohols (isopropanol) accelerate hydrogen transfer, with rate constants increasing by 3-fold in isopropanol .
Q. What strategies mitigate competing side reactions (e.g., over-alkylation) in iridium-catalyzed C–C couplings with this compound?
Properties
IUPAC Name |
1-(2,3,4,5,6-pentamethylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-7-8(2)10(4)13(12(6)14)11(5)9(7)3/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTYWXDVWGKHKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174346 | |
Record name | 1-(Pentamethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2040-01-9 | |
Record name | 1-(2,3,4,5,6-Pentamethylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2040-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Pentamethylphenyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Pentamethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pentamethylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.395 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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